molecular formula C21H19F3N2O2S B11694677 (5E)-5-[4-(propan-2-yl)benzylidene]-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione

(5E)-5-[4-(propan-2-yl)benzylidene]-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B11694677
M. Wt: 420.4 g/mol
InChI Key: BTZDADJQZACJOS-VCHYOVAHSA-N
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Description

The compound (5E)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic molecule featuring a thiazolidine-2,4-dione core. This structure is often associated with various biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Properties

Molecular Formula

C21H19F3N2O2S

Molecular Weight

420.4 g/mol

IUPAC Name

(5E)-5-[(4-propan-2-ylphenyl)methylidene]-3-[[3-(trifluoromethyl)anilino]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C21H19F3N2O2S/c1-13(2)15-8-6-14(7-9-15)10-18-19(27)26(20(28)29-18)12-25-17-5-3-4-16(11-17)21(22,23)24/h3-11,13,25H,12H2,1-2H3/b18-10+

InChI Key

BTZDADJQZACJOS-VCHYOVAHSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CNC3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CNC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. The key steps include:

    Formation of the Thiazolidine-2,4-Dione Core: This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Phenyl Groups: The phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-1,3-THIAZOLIDINE-2,4-DIONE: undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions using halogens or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(5E)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-1,3-THIAZOLIDINE-2,4-DIONE: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-1,3-THIAZOLIDINE-2,4-DIONE involves:

    Molecular Targets: Binding to specific enzymes or receptors in the body.

    Pathways Involved: Modulating signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-1,3-THIAZOLIDINE-2,4-DIONE: stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

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